molecular formula C8H14N4O2S B044598 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione CAS No. 88570-74-5

1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione

Cat. No.: B044598
CAS No.: 88570-74-5
M. Wt: 230.29 g/mol
InChI Key: UIDLCRDYIHJCKE-UHFFFAOYSA-N
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Description

This compound is a tetrazole-5-thione derivative characterized by a tetrahydro-2H-pyran-2-yloxyethyl substituent at the N1 position. Its molecular formula is C₁₂H₁₉N₄O₂S, with a molecular weight of 307.37 g/mol. The tetrazole core, a five-membered ring with four nitrogen atoms, confers unique electronic and steric properties, while the thione group enhances reactivity in nucleophilic substitution and coordination chemistry.

Properties

IUPAC Name

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c15-8-9-10-11-12(8)4-6-14-7-3-1-2-5-13-7/h7H,1-6H2,(H,9,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDLCRDYIHJCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 5-Sulfinyl/Sulfonyl-1-H-Tetrazole

The reaction begins with the cyclization of a sulfinyl or sulfonyl cyanide (RS(O)ₙCN , where n=1n = 1 or 22) with an azide (R₁N₃ ). For the target compound, R₁ corresponds to the 2-(tetrahydro-2H-pyran-2-yl)oxyethyl group.

Reaction Conditions :

  • Solvent : Inert organic solvents (e.g., benzene, n-hexane, halocarbons).

  • Temperature : Room temperature or elevated (40–80°C).

  • Time : 4–24 hours, depending on reactivity.

Mechanism :
The sulfinyl/sulfonyl cyanide reacts with the azide to form a 5-sulfinyl/sulfonyl-substituted tetrazole intermediate. The THP-protected ethoxy group is introduced via the azide reactant, ensuring regioselectivity at the 1-position of the tetrazole ring.

Example Protocol :

ParameterSpecification
Sulfinyl cyanideMethylsulfinyl cyanide (CH₃S(O)CN)
Azide reactant2-(Tetrahydro-2H-pyran-2-yl)oxyethyl azide
SolventBenzene
Temperature60°C
Reaction time12 hours
Yield72–78%

Step 2: Conversion to Tetrazole-5-Thione

The intermediate from Step 1 is treated with an alkali metal sulfide (e.g., Na₂S) or ammonium sulfide in an aprotic solvent to replace the sulfinyl/sulfonyl group with a thione moiety.

Reaction Conditions :

  • Solvent : Acetone, acetonitrile.

  • Temperature : 25–50°C.

  • Time : 2–6 hours.

Critical Considerations :

  • Sulfide stoichiometry : Excess sulfide (1.5–2.0 equiv) ensures complete conversion.

  • Purification : Crystallization from ethanol-DMF (1:1 v/v) yields high-purity product.

Example Protocol :

ParameterSpecification
Intermediate5-Methylsulfinyl-1-[2-(THP-oxy)ethyl]tetrazole
Sulfide reagentSodium sulfide (Na₂S)
SolventAcetonitrile
Temperature40°C
Reaction time4 hours
Yield85–90%
ParameterSpecification
Isothiocyanate2-(THP-oxy)ethyl isothiocyanate
Hydrazine hydrate1.2 equiv
SolventEthanol
Temperature78°C (reflux)
Reaction time8 hours
Yield65–70%

Cyclization to Tetrazole-Thione

The thiourea intermediate is treated with hydrochloric acid to induce cyclization.

Reaction Conditions :

  • Acid concentration : 6 M HCl.

  • Temperature : 0–5°C (to minimize side reactions).

  • Time : 1–2 hours.

Purification :

  • Neutralization with NaHCO₃ followed by extraction with dichloromethane.

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

Continuous Flow Reactor Design

ParameterSpecification
Reactor typeTubular flow reactor
Residence time30–60 minutes
Temperature control±1°C precision
SolventToluene (Step 1), acetonitrile (Step 2)

Crystallization Optimization

ParameterSpecification
Solvent systemEthanol-DMF (1:1 v/v)
Cooling rate0.5°C/min
Crystal size50–100 µm (for filtration efficiency)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Two-step (patent)85–90≥98HighModerate
Thiourea cyclization65–7095–97ModerateLow
Industrial continuous88–92≥99Very highHigh

Reaction Optimization Strategies

Solvent Selection

  • Step 1 : Benzene enhances reactivity but poses toxicity concerns; alternatives like chlorobenzene are viable.

  • Step 2 : Acetonitrile’s high polarity improves sulfide solubility, reducing reaction time.

Protecting Group Management

The THP group is stable under both acidic and basic conditions, making it ideal for multi-step syntheses. Deprotection (if required) uses mild aqueous HCl (0.1 M) at 25°C.

Byproduct Mitigation

  • Side reaction : Oxidation of sulfide to sulfoxide.

  • Solution : Conduct Step 2 under nitrogen atmosphere with <1 ppm O₂.

Challenges and Solutions

ChallengeSolution
Low intermediate stabilityUse in-situ generation without isolation
THP group hydrolysisStrict pH control (pH 6–7)
Purification complexitySimulated moving bed chromatography

Chemical Reactions Analysis

Types of Reactions

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that tetrazole-based compounds can inhibit bacterial growth effectively. A specific study highlighted the synthesis of 1,2-dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione and its evaluation against various bacterial strains, demonstrating promising results in inhibiting growth compared to standard antibiotics .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which was observed in cell culture experiments .

Neuroprotective Effects
Recent research has also pointed to neuroprotective effects of tetrazole derivatives. For example, a study investigated the impact of 1,2-dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione on neuronal cells exposed to oxidative stress. The results indicated a reduction in cell death and oxidative markers, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticide Development
The compound's structural characteristics have made it a candidate for developing novel pesticides. Research has focused on its efficacy against agricultural pests and pathogens. Field trials demonstrated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Plant Growth Regulation
Additionally, there is evidence suggesting that tetrazole compounds can act as plant growth regulators. Studies have shown that application of 1,2-dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione can enhance root development and overall plant vigor under stress conditions, indicating its potential utility in sustainable agriculture practices .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. Its ability to form stable complexes with metal ions has been utilized to create new materials with enhanced properties. For instance, polymers incorporating 1,2-dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione exhibited improved thermal stability and mechanical strength .

Nanotechnology
Moreover, there is ongoing research into the application of this compound in nanotechnology. Its unique chemical properties allow for the functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions. Preliminary studies have shown enhanced targeting capabilities in drug delivery applications when nanoparticles are coated with this compound .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory PropertiesModulates inflammatory pathways
Neuroprotective EffectsReduces oxidative stress-induced cell death
AgriculturalPesticide DevelopmentSignificant pest population reduction
Plant Growth RegulationEnhances root development under stress
Materials SciencePolymer ChemistryImproved thermal stability and mechanical strength
NanotechnologyEnhanced drug delivery targeting capabilities

Mechanism of Action

The mechanism of action of 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related tetrazole and triazole derivatives, focusing on substituent effects, synthesis pathways, and applications.

Compound Name Substituents Molecular Formula Key Properties/Applications References
1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione -THP-oxyethyl at N1
-Thione at C5
C₁₂H₁₉N₄O₂S High lipophilicity; precursor for antibiotics (e.g., flomoxef)
1,2-Dihydro-1-(4-ethoxyphenyl)-5H-tetrazole-5-thione -4-Ethoxyphenyl at N1
-Thione at C5
C₉H₁₁N₄OS Enhanced aromaticity; used in coordination chemistry
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione -p-Tolyl and thiophene at C4/C5
-Triazole-thione core
C₁₃H₁₂N₄S₂ Dual heterocyclic system; studied for antimicrobial and antioxidant activities
(E)-1-(1,2-Dichlorovinyl)-5-phenyl-¹H-tetrazole -1,2-Dichlorovinyl at N1
-Phenyl at C5
C₉H₅Cl₂N₄ Electrophilic reactivity; used in agrochemical intermediates
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole -Thiadiazole-thioether linkage
-Phenyl at C4
C₁₁H₁₁N₇S₂ Hybrid heterocycle; broad-spectrum antimicrobial activity

Key Observations:

Aromatic substituents (e.g., 4-ethoxyphenyl) enhance π-π stacking interactions but reduce solubility in polar solvents .

Synthetic Pathways :

  • The target compound’s synthesis likely involves cyclization under basic or acidic conditions, analogous to methods for 1,2,4-triazoles (2% NaOH) or 1,3,4-thiadiazoles (conc. H₂SO₄) .
  • In contrast, dichlorovinyl-tetrazoles (e.g., compound from ) are synthesized via nucleophilic substitution with trichloroethylene under mild alkaline conditions .

Biological Activity :

  • Tetrazole-thiones with sulfur-containing substituents (e.g., thiadiazole-thioether in ) exhibit enhanced antimicrobial activity due to improved membrane penetration and enzyme inhibition .
  • The target compound’s THP group may confer stability against metabolic degradation, a trait critical for antibiotic intermediates .

Stability and Reactivity :

  • Thione groups in tetrazoles facilitate metal coordination, making them useful in catalysis or metallodrugs. For example, sodium salts of tetrazole-thiones () are water-soluble and used in industrial applications .
  • Dichlorovinyl-tetrazoles () are less stable under acidic conditions due to the electrophilic vinyl chloride moiety .

Biological Activity

1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione (CAS Number: 88570-74-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione is C8H14N4O2S. The compound features a tetrazole ring, which is known for its diverse biological activities.

Key Characteristics

PropertyValue
Molecular Weight230.29 g/mol
SMILESC(C(=S)N1=NNC(N1)=N)OCCOC1CCCCO1
IUPAC Name1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]tetrazole-5-thiol

Antimicrobial Activity

Research has indicated that compounds containing a tetrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazole, including those similar to 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione, showed activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The tetrazole ring is also associated with anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, the presence of the tetrazole moiety has been linked to the inhibition of tumor growth and promotion of programmed cell death in human glioblastoma and melanoma cells .

The biological mechanisms by which 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione exerts its effects are not fully elucidated but may involve:

  • Inhibition of enzyme activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis.
  • Interference with cellular signaling pathways : The compound may affect pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives, including our compound of interest. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on cancer cells, 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione demonstrated significant cytotoxicity with IC50 values lower than those observed for traditional chemotherapeutics like doxorubicin. This suggests a potential role as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione with high purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrazole-thione core. The tetrahydro-2H-pyran (THP) group is introduced via etherification of a hydroxyl-ethyl intermediate under acidic conditions (e.g., using p-toluenesulfonic acid in THF/toluene). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMF/ethanol mixtures) is critical to remove unreacted intermediates. Reaction monitoring via TLC or HPLC is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The THP-protected oxygen-ethyl chain will show characteristic signals: a multiplet for the THP ring protons (δ 1.4–4.2 ppm) and a triplet for the ethyl-O-THP group (δ ~3.6 ppm). The tetrazole-thione moiety exhibits distinct deshielded protons (δ 8–10 ppm) .
  • IR : The thione (C=S) stretch appears at 1150–1250 cm⁻¹, while the tetrazole ring shows absorption near 1500–1600 cm⁻¹ .

Q. What solvents and conditions optimize the recrystallization of this compound?

  • Methodological Answer : Ethanol-DMF (1:1 v/v) is effective for recrystallization due to the compound’s moderate polarity. Heating to reflux (70–80°C) followed by slow cooling enhances crystal formation. Solubility tests in acetonitrile or dichloromethane should precede scale-up .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. These predict reactivity sites (e.g., nucleophilic attack at the thione sulfur) and correlate with experimental IR/NMR data .

Q. What strategies address contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values to differentiate specific activity from general cytotoxicity.
  • Assay Standardization : Ensure consistent microbial strains (e.g., S. aureus ATCC 25923) and cell lines (e.g., HEK-293 for cytotoxicity).
  • SAR Studies : Modify the THP-ethyl or tetrazole-thione substituents to isolate bioactivity drivers .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : A 2³ factorial design evaluates temperature (X₁: 60–100°C), catalyst loading (X₂: 0.5–2 mol%), and solvent ratio (X₃: THF/toluene 1:1–1:3). Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing byproducts .

Q. What role does the THP-protecting group play in downstream functionalization?

  • Methodological Answer : The THP group stabilizes the oxygen-ethyl chain during synthesis but requires acid-mediated deprotection (e.g., HCl in methanol) for further modifications. Kinetic studies using LC-MS can monitor deprotection efficiency without degrading the tetrazole core .

Key Research Challenges

  • Stereochemical Control : The THP group introduces stereocenters; chiral HPLC or asymmetric catalysis may resolve enantiomers for biological testing .
  • Stability Under Physiological Conditions : Accelerated degradation studies (pH 7.4 buffer, 37°C) using UV-Vis spectroscopy assess shelf-life for in vivo applications .

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